Imipramine-d3 is a deuterated analog of imipramine, a tricyclic antidepressant that has been widely used in clinical settings. The complete chemical name for imipramine-d3 is 3-(5,6-dihydrobenzo[b]benzazepin-11-yl)-N-trideuteromethyl,N-methylpropan-1-amine hydrochloride, with a molecular formula of C18H21ClN2 and a molecular weight of approximately 316.87 g/mol. Imipramine-d3 is primarily utilized in research as an internal standard for analytical and pharmacokinetic studies, allowing for precise tracking of drug metabolism without interfering with the biological activity of the parent compound .
Imipramine-d3 is classified as a tricyclic antidepressant and is part of the larger category of psychoactive substances. It is often sourced from specialized chemical suppliers and used in laboratories for various research applications, particularly in pharmacology and toxicology.
The synthesis of imipramine-d3 typically involves several key steps to ensure high purity and isotopic enrichment. The process may include:
The detailed synthesis pathway often requires careful control of reaction conditions to maintain isotopic integrity.
Imipramine-d3 has a complex molecular structure characterized by its tricyclic framework, which is crucial for its biological activity. The presence of deuterium atoms allows researchers to trace metabolic pathways effectively. The structural formula can be represented as follows:
This structure features a central dibenzazepine core with various functional groups that contribute to its pharmacological properties.
Imipramine-d3 can undergo several chemical reactions similar to its non-deuterated counterpart, including:
These reactions are essential for understanding both the pharmacokinetics of imipramine-d3 and its interactions within biological systems.
The mechanism of action of imipramine-d3 mirrors that of traditional imipramine, primarily functioning as a serotonin-norepinephrine reuptake inhibitor (SNRI). This involves:
This mechanism underlies its efficacy in treating depressive disorders while providing insights into its pharmacokinetic profile when used as a labeled compound .
Imipramine-d3 appears as a white to off-white crystalline powder. Its high purity level makes it suitable for analytical applications.
These properties are critical when considering the compound's application in scientific research.
Imipramine-d3 finds numerous applications in scientific research:
These applications underscore the significance of imipramine-d3 in advancing our understanding of antidepressant pharmacology and drug metabolism.
Imipramine-d3 (3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-N-(methyl-d₃)propan-1-amine hydrochloride) is a deuterated analog of the tricyclic antidepressant imipramine. The compound features site-specific deuterium substitution at the N-methyl group, where three hydrogen atoms are replaced by deuterium atoms (CD₃ group) while retaining the parent structure's dibenzoazepine backbone and propylamine side chain. This isotopic labeling is strategically positioned to influence metabolic pathways without altering receptor binding affinity [1] [4]. The molecular formula is C₁₉H₂₁D₃N₂·HCl (or alternatively denoted as C₁₉H₂₂D₃ClN₂), with a molecular weight of 319.89 g/mol for the hydrochloride salt [1] [6]. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirms the location of deuterium atoms exclusively at the terminal methyl group of the tertiary amine, evidenced by the absence of the characteristic N-CH₃ proton signal at ~2.8 ppm in ¹H-NMR spectra and the distinctive +3 m/z shift in MS fragmentation patterns [3] [9]. The isotopic purity typically exceeds 99%, crucial for its application as an internal standard in mass spectrometry-based quantification [3] [4].
Table 1: Structural Characteristics of Imipramine-d3 Hydrochloride
Property | Specification |
---|---|
Chemical Name | 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-N-(methyl-d₃)propan-1-amine hydrochloride |
Synonyms | Imipramine D3 hydrochloride; Tofranil-d₃; Chimoreptin-d₃ |
CAS Number | 112898-42-7 (hydrochloride); 65100-45-0 (free base-d₆ variant) |
Molecular Formula | C₁₉H₂₂D₃ClN₂ (HCl salt) |
Molecular Weight | 319.89 g/mol |
Isotopic Purity | ≥98-99% deuterium incorporation |
Deuteration Sites | N-methyl group (CD₃) |
The synthesis of Imipramine-d3 centers on the site-specific introduction of deuterium atoms into the N-methyl group of the imipramine structure. The predominant route involves reductive deuteration of desipramine (didesmethylimipramine) using deuterated reducing agents. Key synthetic pathways include:
The choice of synthetic route significantly impacts isotopic purity, yield, and scalability. LiAlD₄ reduction typically offers superior deuteration efficiency (>99%) but requires stringent anhydrous conditions. In contrast, alkylation with CD₃I provides moderate yields (70-85%) but is operationally simpler. Purification involves sequential crystallization (using solvents like methanol/diethyl ether) and chromatographic techniques (HPLC, silica gel) to isolate the deuterated compound from residual protiated impurities [1] [4] [9].
The strategic deuteration of Imipramine-d3 minimally alters its inherent physicochemical properties while significantly impacting metabolic stability. Key comparisons include:
The primary divergence emerges in pharmacokinetic properties due to the kinetic isotope effect (KIE):
Table 2: Comparative Physicochemical and Pharmacokinetic Properties
Property | Imipramine-d3 Hydrochloride | Imipramine Hydrochloride | Significance |
---|---|---|---|
Molecular Weight | 319.89 g/mol | 316.87 g/mol | +3 Da due to deuterium |
log P (n-octanol/water) | 4.80 ± 0.05 | 4.79 ± 0.04 | No significant difference |
Aqueous Solubility | ~35 mg/mL (20°C) | ~35 mg/mL (20°C) | Equivalent formulation behavior |
pKa (tertiary amine) | 9.46 | 9.44 | Identical ionization profile |
N-demethylation IC₅₀ | Not applicable | 32 nM (SERT inhibition unchanged) | Identical primary pharmacology |
In vitro Clearance (Rat) | Reduced by ~40% vs. imipramine | Reference value | KIE on metabolism |
Oral Bioavailability (Rat) | Increased by ~25% | Reference value | Reduced first-pass metabolism |
The deuterium-induced changes in metabolism do not alter receptor affinity. Imipramine-d3 retains identical serotonin transporter (SERT) inhibition (IC₅₀ = 32 nM) and Fascin1 antitumor activity as the non-deuterated molecule, confirming that deuteration selectively modulates pharmacokinetics without affecting pharmacodynamics [1] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9